2-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine
CAS No.: 2549041-51-0
Cat. No.: VC11843018
Molecular Formula: C18H19N7O
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549041-51-0 |
|---|---|
| Molecular Formula | C18H19N7O |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | [2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone |
| Standard InChI | InChI=1S/C18H19N7O/c1-12-20-21-16-5-6-17(22-25(12)16)23-8-13-10-24(11-14(13)9-23)18(26)15-4-2-3-7-19-15/h2-7,13-14H,8-11H2,1H3 |
| Standard InChI Key | GJKCVDHPHKWJKZ-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC=CC=N5 |
| Canonical SMILES | CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC=CC=N5 |
Introduction
2-(5-{3-methyl-124triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine is a complex organic compound featuring a unique combination of heterocyclic rings, including a triazolo-pyridazine moiety, an octahydropyrrolopyrrole ring, and a pyridine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and pharmacological applications.
Synthesis Methods
The synthesis of compounds with similar structures often involves multi-step reactions. These typically include the formation of the triazolo-pyridazine core through cyclization reactions, followed by coupling with other heterocyclic derivatives under controlled conditions. Advanced purification techniques such as chromatography and crystallization are used to isolate the final product.
Research Findings and Future Directions
Given the lack of specific information on 2-(5-{3-methyl- triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine, future research should focus on its synthesis, characterization, and biological evaluation. This could involve using advanced analytical techniques like NMR and mass spectrometry to confirm its structure and studying its interactions with biological targets to assess potential therapeutic applications.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume